N-(3-bromophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
N-(3-bromophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a 1,8-naphthyridine derivative characterized by a 1-ethyl group, a 2-oxo-1,2-dihydro core, and a 3-carboxamide moiety substituted with a 3-bromophenyl group. This structure places it within a class of compounds investigated for diverse biological activities, including antiviral, anti-inflammatory, and receptor-modulating properties. The bromine atom on the phenyl ring contributes to its distinct electronic and steric profile, influencing binding interactions and pharmacokinetics compared to analogs with other substituents .
Properties
IUPAC Name |
N-(3-bromophenyl)-1-ethyl-2-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2/c1-2-21-15-11(5-4-8-19-15)9-14(17(21)23)16(22)20-13-7-3-6-12(18)10-13/h3-10H,2H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXSDKOHMWTTTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction between 2-aminonicotinic acid and an appropriate aldehyde under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a brominated aromatic compound in the presence of a palladium catalyst.
Esterification and Amidation: The final steps involve esterification of the carboxylic acid group followed by amidation to introduce the ethyl group and form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(3-bromophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations and Receptor Affinity
The 1,8-naphthyridine scaffold is highly modular, with modifications at the 1-, 3-, and aryl positions dictating biological activity. Below is a comparative analysis of key analogs:
Key Observations:
- Longer chains in CB2 agonists enhance membrane permeability but may limit metabolic stability .
- Aryl Substituents: The 3-bromophenyl group in the target compound differs from halogenated benzyl groups (e.g., 3-chloro-4-fluorobenzyl in 19a). Bromine’s larger atomic radius and polarizability may enhance π-π stacking or hydrophobic interactions compared to smaller halogens like chlorine or fluorine .
- Heterocyclic Modifications: Compounds like VL15 incorporate morpholine or cycloheptyl groups, improving solubility but diverging from the target’s simpler phenyl substitution. Such modifications are critical for tuning drug-like properties .
Pharmacological and Physicochemical Properties
Inferred Activity Based on Structural Analogues
- However, the bromophenyl group could favor interactions with aromatic residues in other receptor pockets .
- Antiviral Potential: Unlike HIV-1 inhibitors (e.g., 19a), the target lacks a benzyloxy group at the 1-position, which is crucial for integrase binding. Its bromophenyl group may instead target viral proteases or polymerases .
Comparative Physicochemical Data
| Property | Target Compound | JT11 | FG160a | 19a |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~375 | ~388 | ~437 | ~455 |
| logP (Estimated) | ~3.2 | ~4.1 | ~4.8 | ~3.9 |
| Hydrogen Bond Acceptors | 5 | 5 | 5 | 6 |
Biological Activity
N-(3-bromophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a naphthyridine core , which is known for its diverse pharmacological activities. The presence of a bromophenyl group enhances its biological interactions, making it a subject of interest in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C16H16BrN3O2 |
| Molecular Weight | 364.22 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and DMF |
Anticancer Properties
Recent studies have demonstrated that naphthyridine derivatives exhibit significant anticancer activity. For instance, compounds related to N-(3-bromophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine have shown cytotoxic effects against various cancer cell lines. Research indicates that these compounds can induce apoptosis and inhibit cell proliferation through multiple mechanisms:
- Induction of Apoptosis : The compound has been observed to activate apoptotic pathways in cancer cells by modulating key proteins involved in cell survival and death.
- Cell Cycle Arrest : Studies suggest that it may cause cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating.
- Inhibition of Tumor Growth : In vivo studies have shown that derivatives can significantly reduce tumor size in xenograft models.
For example, a study found that related naphthyridine derivatives exhibited IC50 values ranging from 10 to 15 µM against various cancer cell lines such as HeLa and A549 .
Antimicrobial Activity
The antimicrobial potential of N-(3-bromophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine has also been explored. Preliminary findings indicate that it possesses significant activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve:
- Disruption of Cell Membrane Integrity : The compound can compromise bacterial cell membranes, leading to cell lysis.
- Inhibition of Biofilm Formation : It has shown efficacy in preventing biofilm development in pathogens such as Staphylococcus aureus.
Quantitative assessments revealed minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL against certain bacterial strains .
Case Studies and Research Findings
Several case studies have highlighted the biological activities of naphthyridine derivatives:
- Anticancer Study : A derivative similar to N-(3-bromophenyl)-1-ethyl showed promising results in inhibiting the growth of leukemia cells with an IC50 value of 12 µM .
- Antimicrobial Evaluation : Another study assessed the compound's effectiveness against Escherichia coli and Staphylococcus epidermidis, reporting MIC values between 0.5 to 2 µg/mL .
Q & A
Q. How to interpret conflicting cytotoxicity data between 2D vs. 3D cell models?
- 3D spheroid assays : Often show reduced efficacy due to poor penetration (e.g., IC₅₀ increases from 5 µM to 20 µM) .
- Mitigation : Use hypoxia-mimicking agents (e.g., CoCl₂) in 2D models or optimize lipophilicity for 3D penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
